

Spectroscopic data of 3,5-Difluoro-2-methoxybenzamide

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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxybenzamide

CAS No.: 874804-09-8

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An In-depth Technical Guide to the Spectroscopic Profile of **3,5-Difluoro-2-methoxybenzamide**

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **3,5-Difluoro-2-methoxybenzamide** (C₈H₇F₂NO₂), a compound of interest in medicinal and synthetic chemistry. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of spectroscopic theory, substituent effects, and data from structurally related analogs to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust reference for compound identification, characterization, and quality control. The methodologies covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides a theoretical foundation, predicted spectral data, in-depth interpretation, and a standardized experimental protocol.

Introduction and Molecular Structure

3,5-Difluoro-2-methoxybenzamide is a substituted aromatic amide. The presence of multiple functional groups—a primary amide, a methoxy ether, and two fluorine atoms—on a benzene ring creates a unique electronic environment that is reflected in its spectroscopic signatures. Fluorinated benzamides are a significant class of compounds in medicinal chemistry, often explored for their potential as enzyme inhibitors or receptor antagonists.[1][2] Understanding the precise spectroscopic characteristics of this molecule is paramount for confirming its identity and purity in synthetic workflows and for elucidating its structure-activity relationships.

The structural arrangement, with ortho-methoxy and meta-fluoro substituents relative to the amide group, dictates specific and predictable interactions that are key to interpreting the spectral data.

Caption: Molecular structure and atom numbering scheme for **3,5-Difluoro-2-methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3,5-Difluoro-2-methoxybenzamide**, both ^1H and ^{13}C NMR will provide definitive information, with the fluorine atoms introducing characteristic splitting patterns through spin-spin coupling.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: A high-field spectrometer (≥ 400 MHz) is recommended to resolve the complex spin systems of the aromatic protons, which are coupled to each other and to fluorine atoms. Deuterated chloroform (CDCl_3) is a common initial choice for its solubilizing power, though DMSO-d_6 is an excellent alternative that can improve the resolution of amide N-H proton signals.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.10 - 7.30	m	1H	H6	Experiences deshielding from the adjacent amide group and coupling to H4 and F5.
~ 6.80 - 6.95	m	1H	H4	Experiences coupling to H6, F3, and F5, resulting in a complex multiplet.
~ 6.00 (broad s)	s (br)	2H	-CONH ₂	Amide protons are often broad due to quadrupole broadening from the nitrogen atom and may exchange with trace water. Their chemical shift is highly solvent-dependent.
~ 3.90	s	3H	-OCH ₃	Methoxy protons are chemically equivalent and appear as a sharp singlet as they have no adjacent proton or fluorine neighbors.

Interpretation: The aromatic region is predicted to show two distinct multiplets. The proton at the C6 position is expected to be further downfield due to the anisotropic effect of the nearby carbonyl group. The proton at C4 will be upfield relative to H6. Both signals will be complex due to proton-proton coupling (meta coupling, $^4J_{HH}$) and proton-fluorine couplings (ortho and para H-F coupling, $^3J_{HF}$ and $^5J_{HF}$ respectively). The two amide protons are diastereotopic due to restricted rotation around the C-N bond and may appear as two separate broad signals, though they are often observed as a single broad resonance. The methoxy group provides a clean singlet, serving as a useful internal reference point.

^{13}C NMR Spectroscopy

Causality Behind Experimental Choices: A standard proton-decoupled ^{13}C NMR experiment provides a spectrum where each unique carbon appears as a single peak, simplified from its coupling to protons. However, coupling to fluorine (^{19}F , spin $I=1/2$) will persist, providing invaluable structural information.[3] The large one-bond ($^1J_{CF}$) and smaller multi-bond ($^2J_{CF}$, $^3J_{CF}$) coupling constants are diagnostic.[4]

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity (JCF, Hz)	Assignment	Rationale
~ 165	t (small)	C=O	The carbonyl carbon of an amide appears significantly downfield. It may exhibit a small triplet coupling to the two meta fluorine atoms.
~ 160	dd ($^1\text{JCF} \approx 250$, $^3\text{JCF} \approx 10$)	C5	Directly attached to fluorine, resulting in a large one-bond coupling constant. Also shows smaller coupling to the other fluorine.
~ 158	dd ($^1\text{JCF} \approx 250$, $^3\text{JCF} \approx 10$)	C3	Directly attached to fluorine, resulting in a large one-bond coupling constant. Also shows smaller coupling to the other fluorine.
~ 145	d ($^2\text{JCF} \approx 15$)	C2	Attached to the electron-donating methoxy group but also experiences a downfield shift and coupling from the adjacent fluorine at C3.
~ 120	t ($^3\text{JCF} \approx 5$)	C1	The ipso-carbon attached to the amide group. Its shift is influenced by all

substituents and it may show small coupling to both fluorine atoms.

~ 110

d (${}^2\text{JCF} \approx 20$)

C6

Experiences a two-bond coupling to the fluorine at C5.

~ 105

t (${}^2\text{JCF} \approx 25$, ${}^4\text{JCF} \approx 5$)

C4

Coupled to two fluorine atoms at the ortho (C3, C5) positions, likely resulting in a triplet or doublet of doublets.

~ 62

s

-OCH₃

The methoxy carbon is in the typical aliphatic ether region.

Interpretation: The most striking features are the large doublet of doublets splitting patterns for C3 and C5, with coupling constants around 250 Hz, which is characteristic of a direct C-F bond. The other aromatic carbons will also exhibit splitting due to two-, three-, or four-bond couplings to the fluorine atoms, with the magnitude of JCF generally decreasing with the number of bonds. The chemical shifts are governed by the combined electronic effects of the substituents. The electron-donating methoxy group will shield C2, but this is counteracted by the deshielding effect of the adjacent fluorine. The carbonyl carbon (C=O) is the most deshielded carbon in the molecule.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or by preparing a KBr pellet.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Intensity	Assignment	Rationale
3400 - 3100	Medium-Strong, two bands	N-H stretch (primary amide)	The asymmetric and symmetric stretches of the N-H bonds in the -NH ₂ group typically appear as two distinct peaks.[5]
2950 - 2850	Weak-Medium	C-H stretch (sp ³ - methoxy)	Characteristic stretching vibrations for the methyl group.
~ 1670	Strong	C=O stretch (Amide I band)	The carbonyl stretch is one of the most intense and characteristic bands in the spectrum. Its position is influenced by conjugation with the aromatic ring.
~ 1600	Medium	N-H bend (Amide II band)	This band arises from the bending vibration of the N-H bonds.
1600, 1480	Medium-Weak	C=C stretch (aromatic)	Vibrations of the benzene ring.
1250 - 1200	Strong	C-O stretch (aryl ether)	Asymmetric stretching of the Ar-O-CH ₃ system.
1100 - 1000	Strong	C-F stretch	C-F bond stretches typically result in strong absorptions in the fingerprint region.

Interpretation: The IR spectrum will be dominated by a very strong absorption around 1670 cm^{-1} corresponding to the amide carbonyl (Amide I band). In the high-frequency region, two distinct peaks between 3400 and 3100 cm^{-1} will confirm the presence of the primary amide's N-H bonds. Strong bands in the 1250-1000 cm^{-1} region will be indicative of the C-O ether and C-F bonds, confirming the presence of all key substituents.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electron Ionization (EI) is a standard technique that provides information about the molecular weight of the compound and produces a characteristic fragmentation pattern that can be used for structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrum Data (EI)

- Molecular Formula: $\text{C}_8\text{H}_7\text{F}_2\text{NO}_2$
- Molecular Weight: 187.04 g/mol
- Predicted (M)⁺: m/z 187

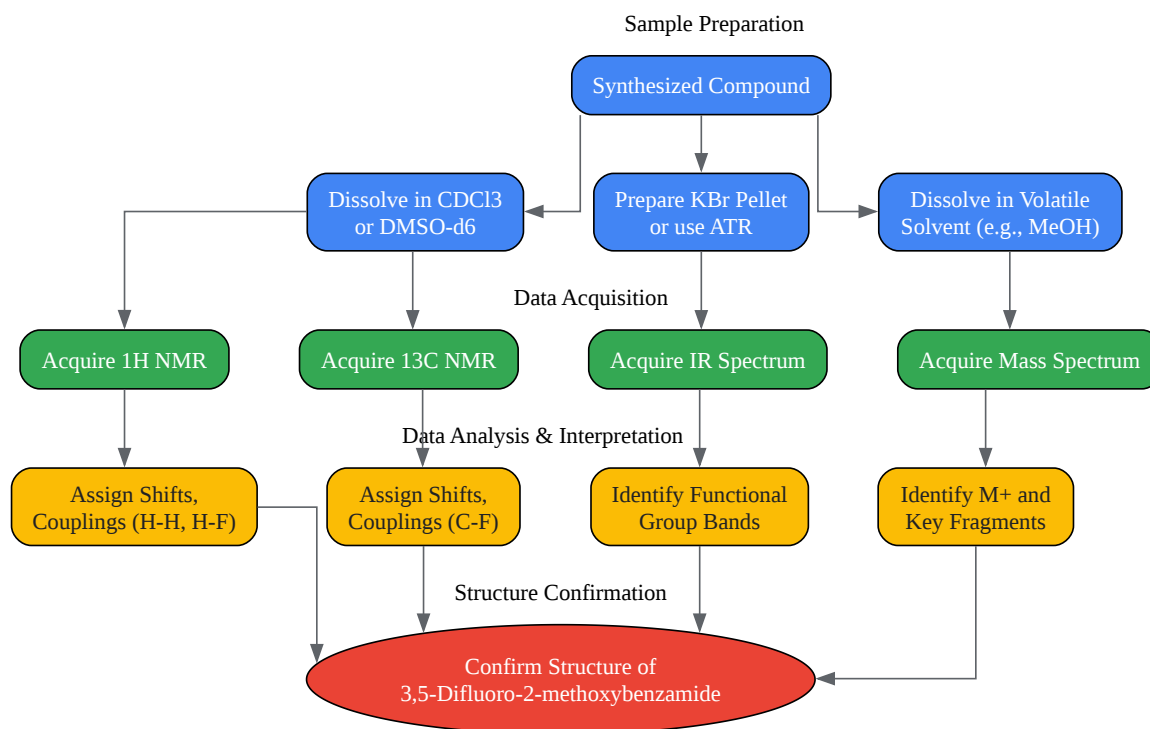
Predicted Key Fragment Ions

m/z	Proposed Fragment	Rationale
187	$[\text{C}_8\text{H}_7\text{F}_2\text{NO}_2]^+$	Molecular ion (M ⁺)
171	$[\text{M} - \text{NH}_2]^+$	Loss of the amino radical.
156	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical.
143	$[\text{M} - \text{CONH}_2]^+$	Loss of the primary amide group as a radical.
115	$[\text{C}_6\text{H}_2\text{F}_2\text{O}]^+$	Subsequent loss of CO from the m/z 143 fragment.

Interpretation: The mass spectrum should clearly show the molecular ion peak at m/z 187, confirming the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. The most likely initial fragmentation pathways involve the cleavage of the substituents from the aromatic ring, such as the loss of the amide or methoxy groups. These fragmentation patterns provide a fingerprint that can be used to confirm the overall structure and connectivity of the molecule.

Comprehensive Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized sample of **3,5-Difluoro-2-methoxybenzamide**.



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Caption: A standardized workflow for the spectroscopic characterization of **3,5-Difluoro-2-methoxybenzamide**.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of **3,5-Difluoro-2-methoxybenzamide** based on fundamental principles and comparative data. The predicted ¹H and ¹³C NMR spectra are characterized by complex splitting patterns arising from H-F and C-F

coupling, which serve as definitive structural markers. The IR spectrum is expected to show strong, characteristic bands for the primary amide and other functional groups, while mass spectrometry will confirm the molecular weight and likely fragmentation pathways. This comprehensive dataset serves as an essential, authoritative reference for any scientist working with this compound, enabling confident structural verification and quality assessment.

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